molecular formula C21H20F3N3O3 B14196955 6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918488-89-8

6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B14196955
CAS No.: 918488-89-8
M. Wt: 419.4 g/mol
InChI Key: RUGGHSPXQOHOKY-UHFFFAOYSA-N
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Description

6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and an isoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and isoquinoline derivatives, such as:

    Piperidine derivatives: Known for their pharmacological activities and use in drug design.

    Isoquinoline derivatives: Studied for their potential therapeutic effects and chemical properties.

Uniqueness

6-Piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

918488-89-8

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

6-piperidin-4-yloxy-5-pyridin-4-ylisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H19N3O.C2HF3O2/c1-2-18(23-16-5-10-21-11-6-16)19(14-3-8-20-9-4-14)17-7-12-22-13-15(1)17;3-2(4,5)1(6)7/h1-4,7-9,12-13,16,21H,5-6,10-11H2;(H,6,7)

InChI Key

RUGGHSPXQOHOKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C3=C(C=C2)C=NC=C3)C4=CC=NC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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